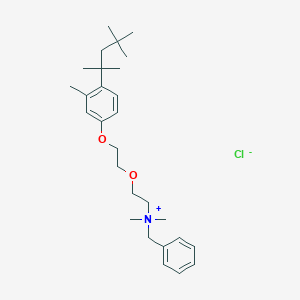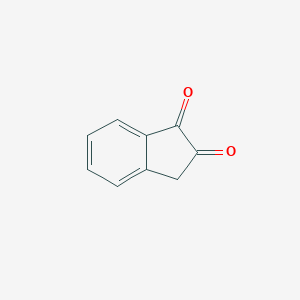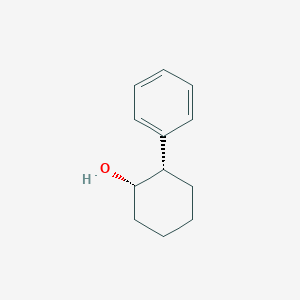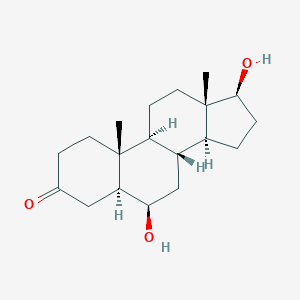
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-, also known as 5a-androstane-3,6,17-trione, is a steroid hormone that is involved in a variety of physiological processes. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In
Applications De Recherche Scientifique
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, it has been investigated for its potential use in the treatment of autoimmune diseases and inflammatory conditions.
Mécanisme D'action
The mechanism of action of 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione is not fully understood. However, it is believed to work by inhibiting the activity of the enzyme aromatase. Aromatase is responsible for converting testosterone to estrogen, and by inhibiting this enzyme, 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione may help to reduce estrogen levels in the body.
Effets Biochimiques Et Physiologiques
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce estrogen levels in the body, which may have implications for the treatment of certain conditions such as breast cancer. Additionally, it has been shown to increase testosterone levels, which may have implications for the treatment of conditions such as hypogonadism.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione in lab experiments is that it is relatively easy to synthesize. Additionally, it has been shown to have a variety of potential applications in research and medicine. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are several potential future directions for research involving 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione. One area of interest is its potential use in the treatment of breast cancer. Additionally, it may be investigated for its potential use in the treatment of other hormone-related conditions such as hypogonadism and endometriosis. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Méthodes De Synthèse
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione can be synthesized from dehydroepiandrosterone (DHEA) through a series of chemical reactions. DHEA is first oxidized to androstenedione, which is then treated with a strong acid to form 5a-androstene-3,17-dione. This compound is then oxidized to 5alpha-Androstan-3-one, 6beta,17beta-dihydroxy-e-3,6,17-trione.
Propriétés
Numéro CAS |
18529-66-3 |
|---|---|
Nom du produit |
5alpha-Androstan-3-one, 6beta,17beta-dihydroxy- |
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(5S,6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C19H30O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h12-17,21-22H,3-10H2,1-2H3/t12-,13-,14-,15+,16+,17-,18+,19-/m0/s1 |
Clé InChI |
LLECFUMUXOJJBT-BKSMAAMTSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@@H]4[C@@]3(CCC(=O)C4)C)O |
SMILES |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CC(C4C3(CCC(=O)C4)C)O |
Synonymes |
6β,17β-Dihydroxy-5α-androstan-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



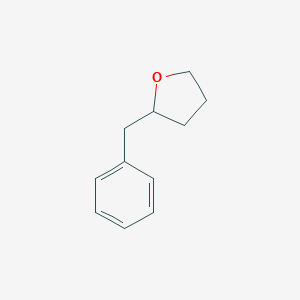
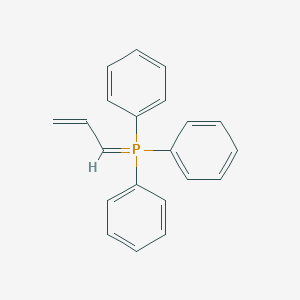
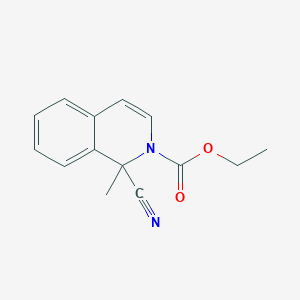
![(Z,Z)-Dibutylbis[(3-propoxycarbonylacryloyl)oxy]stannane](/img/structure/B102503.png)
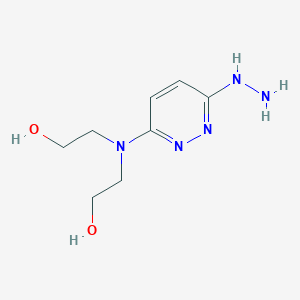
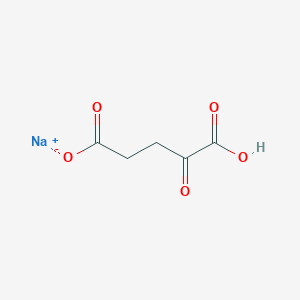
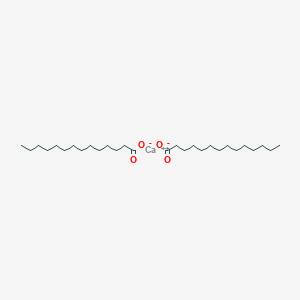
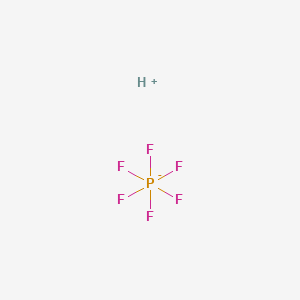
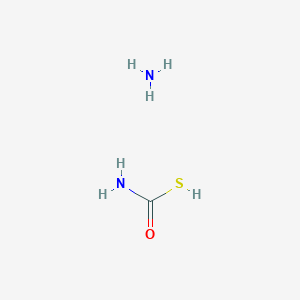
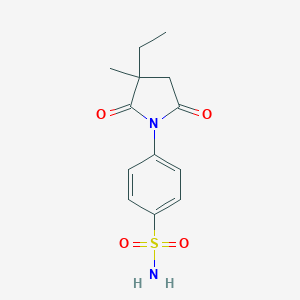
![[(6S,8R,9S,10R,13S,14S,16R,17R)-17-Acetyl-6,10,13,16-tetramethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B102511.png)
